molecular formula C20H13BrO4 B4539962 6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one

6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one

Cat. No. B4539962
M. Wt: 397.2 g/mol
InChI Key: WOGVHTQZSADTHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves strategic functionalization and coupling reactions. For instance, an efficient strategy for synthesizing chromen-4-one derivatives includes cyclobenzylation reactions followed by palladium-catalyzed C-H bond functionalization. This method allows for the generation of ortho-olefination derivatives in moderate to high yields, demonstrating the versatility in synthesizing complex chromen-4-one structures (Lin et al., 2017).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a chromene ring, which significantly influences the compound's chemical behavior and reactivity. The crystal structure of related compounds reveals complex interactions that stabilize their molecular configurations, which can be pivotal in understanding the reactivity and synthesis of specific derivatives (Løiten et al., 1999).

Chemical Reactions and Properties

Chromen-4-ones undergo a variety of chemical reactions, including palladium-catalyzed transformations and microwave-assisted cyclizations, which are crucial for the functionalization of the chromene core. These reactions not only extend the chemical diversity of chromen-4-ones but also highlight the reactivity patterns typical for this class of compounds (Mahendar & Satyanarayana, 2014).

Physical Properties Analysis

The physical properties of chromen-4-ones, such as solubility, melting points, and crystallinity, are closely related to their molecular structures. These properties are essential for applications in materials science and pharmaceuticals, where solubility and stability play crucial roles. For example, modifications in the chromen-4-one structure can significantly affect its solubility and thermal stability, making it a versatile compound for various applications (Pegu et al., 2018).

Chemical Properties Analysis

The chemical properties of “6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one” and related compounds include their reactivity towards nucleophiles and electrophiles, their potential as intermediates in organic synthesis, and their ability to form complex structures through reactions such as cycloadditions and annulations. These properties are critical for synthesizing new materials and bioactive molecules (Zeyrek et al., 2015).

properties

IUPAC Name

6-[(4-bromophenyl)methoxy]-2-(furan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO4/c21-14-5-3-13(4-6-14)12-24-15-7-8-18-16(10-15)17(22)11-20(25-18)19-2-1-9-23-19/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGVHTQZSADTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Bromophenyl)methoxy]-2-(furan-2-yl)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one
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6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one
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6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one
Reactant of Route 4
6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one
Reactant of Route 5
6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one
Reactant of Route 6
6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one

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